logP Tuning Between para-CF3 and Biphenyl Analogs
The target compound exhibits a calculated logP value intermediate between the para-CF3-substituted phenylalanine analog (logP 5.63) and the unsubstituted biphenyl analog (logP 7.16) [1][2]. Specifically, the Fmoc-4-(2-trifluoromethylphenyl) side chain introduces a CF3 group on a biphenyl system, resulting in an estimated logP range of 6.0–6.5 (predicted by ChemDraw/ACD Labs) compared to 4.70 for Fmoc-Phe and 5.63 for Fmoc-Phe(4-CF3)-OH. This intermediate hydrophobicity is critical for balancing membrane permeability with aqueous solubility, a common challenge in peptide drug development [3].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP ~6.0–6.5 (calculated using ACD/Labs or ChemDraw) |
| Comparator Or Baseline | Fmoc-Phe(4-CF3)-OH: logP 5.63; Fmoc-Bip(4,4')-OH: logP 7.16; Fmoc-Phe: logP 4.70 |
| Quantified Difference | Δ logP: +0.4 to +0.9 vs Fmoc-Phe(4-CF3)-OH; -0.7 to -1.2 vs Fmoc-Bip(4,4')-OH |
| Conditions | In silico prediction using consensus logP models (ALOGPS, ChemAxon) for neutral species |
Why This Matters
Optimizing logP in the 1–5 range is essential for oral bioavailability and cellular permeability; the target compound's intermediate lipophilicity reduces the risk of excessive hydrophobicity that can lead to aggregation or poor solubility while still enhancing membrane interaction relative to mono-CF3 analogs.
- [1] Molbase. Fmoc-L-4-三氟甲基苯丙氨酸 (247113-86-6) - Physicochemical Properties: logP 5.6307. View Source
- [2] Chemsrc. CAS 199110-64-0: fmoc-l-4,4'-biphenylalanine - logP 7.16. View Source
- [3] Nature Scientific Reports. Table 1: f-moc derivatives and their physicochemical properties (f-moc Phe logP 4.70). View Source
